

parsaclisib drug interactions CYP3A4 inhibitors

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Compound Focus: Parsaclisib

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Parsaclisib & CYP3A4: Drug Interaction Profile

Parsaclisib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [2]. Concomitant use with CYP3A4-modulating agents leads to significant changes in its exposure, necessitating potential dose adjustments [1].

The table below summarizes the quantitative effects observed in a clinical drug-drug interaction (DDI) study.

Concomitant Drug (Cohort)	Effect on Parsaclisib Cmax (GMR, 90% CI)	Effect on Parsaclisib AUC _{0-∞} (GMR, 90% CI)	Clinical Recommendation
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| **Itraconazole (Strong Inhibitor)** [1] | Increased by **21%** (1.21; 1.14 - 1.29) | Increased by **107%** (2.07; 1.97 - 2.17) | **Parsaclisib** dose adjustment may be necessary [1]. | | **Rifampin (Strong Inducer)** [1] [2] | Reduced by **43%** (0.57; 0.53 - 0.60) | Reduced by **77%** (0.23; 0.21 - 0.24) | **Parsaclisib** dose adjustment may be necessary [1]. |

This interaction profile is consistent with FDA guidance, which cites itraconazole as a **strong CYP3A4 index inhibitor** and rifampin as a **strong CYP3A index inducer** for use in clinical DDI studies [3] [4].

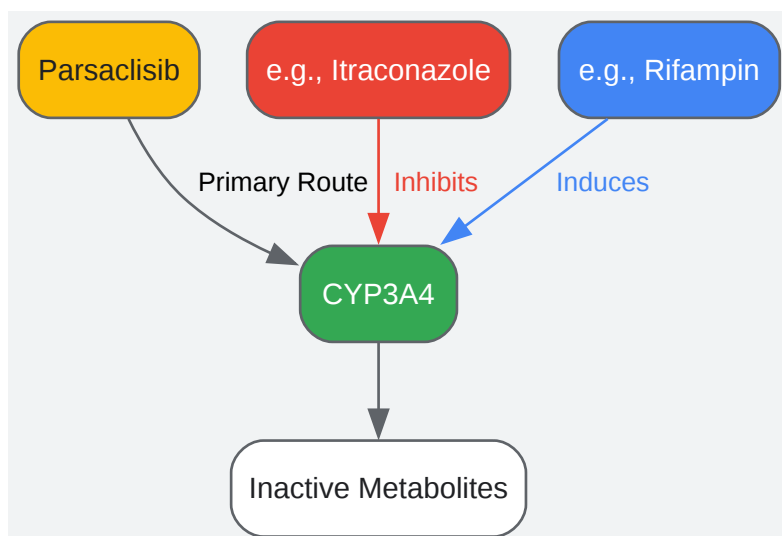
Experimental Protocol: Clinical DDI Study

The following methodology is derived from the open-label, fixed-sequence study that generated the data above [1]. This can serve as a reference for designing similar clinical trials.

- **Objective:** To assess the effects of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4 inducer (rifampin) on the single-dose pharmacokinetics (PK) of **parisaclisib** in healthy participants.
- **Study Design:**
 - **Cohort 1 (Inhibition):** Participants received a single oral dose of **parisaclisib** 10 mg on day 1. This was followed by oral itraconazole 200 mg once daily on days 4-7. On day 8, a second single dose of **parisaclisib** 10 mg was administered concomitantly with itraconazole.
 - **Cohort 2 (Induction):** Participants received a single oral dose of **parisaclisib** 20 mg on day 1. This was followed by oral rifampin 600 mg once daily on days 4-10. On day 11, a second single dose of **parisaclisib** 20 mg was administered concomitantly with rifampin.
- **PK Assessments:** Blood samples for **parisaclisib** plasma concentration were collected at scheduled times after each **parisaclisib** administration (both alone and with the concomitant drug). Key PK parameters—including maximum plasma concentration (C_{max}) and area under the concentration-time curve from time zero extrapolated to infinity ($AUC_{0-\infty}$)—were calculated using noncompartmental analysis.
- **Statistical Analysis:** The effect of co-administration was assessed by comparing PK parameters of **parisaclisib** alone vs. **parisaclisib** with the interacting drug. Geometric mean ratios (GMRs) and 90% confidence intervals (CIs) were estimated using a two-factor analysis of variance.

Parsacliisib Metabolism Pathway

The diagram below illustrates the established metabolic pathway of **parisaclisib** and the sites of its key drug interactions.



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Key Considerations for Researchers

- **In Vitro to In Vivo Translation:** While in vitro studies in human liver microsomes correctly predicted **parsaclisib** as a CYP3A4 substrate, be aware that in vitro time-dependent inhibition (TDI) assays for CYP3A4 can be overly sensitive and may over-predict clinical DDI for some compounds [5]. Clinical studies remain crucial for confirmation.
- **Mechanism of Interactions:** The interaction with itraconazole is primarily due to the reversible inhibition of CYP3A4, reducing the metabolic clearance of **parsaclisib**. The interaction with rifampin is due to induction, increasing the expression and activity of CYP3A4, thereby accelerating **parsaclisib** metabolism [1].
- **Other Potential Interactions:** While **parsaclisib** has a low potential for transporter-mediated DDIs (e.g., with OATP1B1/1B3, OATs, OCT2), it is a P-glycoprotein (P-gp) substrate. However, the clinical significance of P-gp-mediated interactions is expected to be low at therapeutic doses [1].

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